molecular formula C26H24N2O5 B10983760 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10983760
M. Wt: 444.5 g/mol
InChI Key: UALCYQKDYBYJCT-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties, including potential applications in medicinal chemistry. This compound is characterized by its complex molecular structure, which includes a benzazepine core, methoxy groups, and a phenoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted anilines and ketones.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide and a base.

    Attachment of the Phenoxyphenylacetamide Moiety: This step involves the coupling of the benzazepine core with 4-phenoxyphenylacetic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzazepine core.

    Reduction: Reduction reactions could target the carbonyl group in the benzazepine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine Derivatives: Compounds with similar benzazepine cores but different substituents.

    Phenoxyphenylacetamides: Compounds with similar phenoxyphenylacetamide moieties but different core structures.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct pharmacological properties and applications.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C26H24N2O5/c1-31-23-14-18-12-13-28(26(30)16-19(18)15-24(23)32-2)17-25(29)27-20-8-10-22(11-9-20)33-21-6-4-3-5-7-21/h3-15H,16-17H2,1-2H3,(H,27,29)

InChI Key

UALCYQKDYBYJCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

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